3-(4-ethylphenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and an ethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with pyridine-2-carbaldehyde under reflux conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds share a similar pyridine moiety and have been studied for their antifibrotic activity.
2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride: This compound has a similar ethylphenyl group and is used in pharmaceutical research.
Uniqueness
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-6-8-14(9-7-13)16-11-17(22-21-16)18(24)23-20-12-15-5-3-4-10-19-15/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
KSTBYPZYRDPHJC-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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